molecular formula C19H20N4O4S B3713800 2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide

2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide

Cat. No.: B3713800
M. Wt: 400.5 g/mol
InChI Key: ICNBRLAMLMLELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide is a complex organic compound with a molecular formula of C19H20N4O4S. This compound is characterized by the presence of a morpholine ring, a nitro group, and a thioamide linkage, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzamide derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step involves the formation of the thioamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The thioamide linkage can be reduced to a thiol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of a thiol from the thioamide linkage.

    Substitution: Introduction of various functional groups onto the morpholine ring.

Scientific Research Applications

2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and thioamide linkage play crucial roles in its biochemical activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-{[4-(4-morpholinyl)phenyl]carbamothioyl}-3-nitrobenzamide
  • 2-methyl-N-[2-(morpholin-4-yl)phenyl]-3-nitrobenzamide

Uniqueness

What sets 2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-13-16(3-2-4-17(13)23(25)26)18(24)21-19(28)20-14-5-7-15(8-6-14)22-9-11-27-12-10-22/h2-8H,9-12H2,1H3,(H2,20,21,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNBRLAMLMLELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.